1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester
Description
Chemical Structure and Properties
The compound "1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester" is a substituted pyrrolopyridine derivative. Its core structure consists of a fused pyrrole and pyridine ring system ([2,3-b] fusion pattern) with three key substituents:
Properties
IUPAC Name |
methyl 3-iodo-1-methylpyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-13-5-8(11)7-3-6(10(14)15-2)4-12-9(7)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJLWWAIJPMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176691 | |
| Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934568-24-8 | |
| Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934568-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Approach
The synthesis of compounds within the pyrrolo[2,3-b]pyridine family typically involves esterification reactions. For the methyl ester derivative, starting materials such as pyrrolo[2,3-b]pyridine carboxylic acids are reacted with methanol under catalytic conditions to achieve the desired product.
Reaction Scheme:
$$ \text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{Catalyst}} \text{R-COOCH}3 + \text{H}_2\text{O} $$
Preparation Methods
Method Using Anhydrous Calcium Chloride and Nano-Aluminum Oxide Catalysts
This method is widely used for synthesizing methyl esters of pyrrolo[2,3-b]pyridine derivatives due to its simplicity and cost-effectiveness.
Procedure:
-
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- Methanol (molar ratio: 1:3–5)
- Catalyst: A mixture of anhydrous calcium chloride and nano-aluminum oxide
-
- Initial heating: 35–38°C for 10–25 minutes
- Reflux: 45–62°C for 25–60 minutes
- Post-reaction processing: Cool to room temperature, filter, and evaporate excess methanol under reduced pressure at ≤65°C.
-
- Non-corrosive and environmentally friendly catalysts
- Low-cost reagents
- High yields (up to 87%) with purity exceeding 98% (HPLC analysis)
Example Data:
| Parameter | Range/Value |
|---|---|
| Catalyst Ratio | CaCl₂:Al₂O₃ = 0.5–1.2:0.3–0.8 |
| Reaction Time | 25–60 minutes |
| Yield | 84–87% |
| Purity | >98% |
Method Using Acid Catalysts
Traditional esterification methods involve strong acids such as sulfuric acid or hydrochloric acid as catalysts.
Procedure:
- Combine pyrrolo[2,3-b]pyridine carboxylic acid with methanol in the presence of a strong acid catalyst.
- Heat under reflux conditions (50–70°C) for several hours.
- Neutralize the reaction mixture and extract the product.
Limitations:
- Corrosive nature of acids
- Higher equipment requirements due to acidic conditions
- Complex post-reaction processing
Method Using Phase Transfer Catalysts
Phase transfer catalysts like benzyltriethylammonium chloride have been employed in some cases to enhance reaction efficiency.
Procedure:
- Dissolve the carboxylic acid in a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide).
- Add methanol and a phase transfer catalyst.
- Stir at low temperatures (0–5°C) initially, then allow the reaction to proceed at ambient temperature.
Advantages:
- Mild reaction conditions
- Enhanced reaction rates
Example Data:
| Parameter | Range/Value |
|---|---|
| Catalyst | Benzyltriethylammonium chloride |
| Temperature | 0–20°C |
| Yield | ~94% |
Comparative Analysis of Methods
The table below summarizes key features of the discussed methods:
| Method | Catalyst | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Calcium Chloride & Al₂O₃ | Anhydrous CaCl₂ + Nano-Al₂O₃ | 35–62°C | 84–87% | Cost-effective, eco-friendly |
| Acid Catalysis | H₂SO₄ or HCl | 50–70°C | ~80% | Simple setup |
| Phase Transfer Catalysis | Benzyltriethylammonium chloride | 0–20°C | ~94% | High efficiency at mild conditions |
Notes on Optimization
- Catalyst Ratios : The molar ratios of calcium chloride and nano-aluminum oxide significantly influence yield and purity.
- Temperature Control : Precise temperature regulation during reflux ensures optimal esterification without side reactions.
- Post-Reaction Processing : Efficient removal of methanol under reduced pressure is critical for obtaining high-purity products.
Chemical Reactions Analysis
Cross-Coupling Reactions
The 3-iodo substituent enables participation in palladium-catalyzed cross-coupling reactions, making it critical for constructing complex molecules:
Suzuki–Miyaura Coupling
-
Reaction : The iodine atom undergoes coupling with boronic acids or esters to form biaryl or heteroaryl derivatives.
-
Example : Coupling with aryl/heteroaryl boronate esters introduces substituents at the 3-position. In one study, a 3-iodo-pyrrolo[2,3-b]pyridine derivative reacted with tetrahydropyridine-4-boronic acid pinacol ester to yield a piperidinyl-substituted product (Scheme 11 in ).
-
Conditions : Typically uses Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like DMF or THF at 80–100°C.
Buchwald–Hartwig Amination
-
Reaction : The iodine can be replaced with amines via palladium-mediated coupling.
-
Example : A 4-chloro-2-iodo-pyrrolopyridine underwent sequential Suzuki coupling and Buchwald–Hartwig amination to install a secondary amine at the 4-position .
Nucleophilic Substitution
The electron-deficient pyrrolopyridine core facilitates nucleophilic aromatic substitution (NAS) under specific conditions:
Ester Hydrolysis
-
Reaction : The methyl ester is hydrolyzed to a carboxylic acid under basic conditions.
-
Example : A related methyl ester derivative was treated with 2.5 N NaOH in methanol to yield the corresponding carboxylic acid (Example 3 in ).
-
Conditions : NaOH (2.5 N) in methanol/water at 50°C, followed by acidification with HCl.
Amide Formation
-
Reaction : The carboxylic acid (post-hydrolysis) reacts with amines or acid chlorides to form amides.
-
Example : A pyrrolopyridine carboxylic acid was coupled with 4-cyanopicolinoyl chloride to form a benzamide derivative (Compound 31 in ).
-
Conditions : Uses coupling agents like HATU or EDCI in DMF.
Trifluoromethylation
The iodine atom can be replaced with a trifluoromethyl group via copper-mediated reactions:
-
Reaction : A 4-iodo-5-nitropyrrolo[2,3-b]pyridine underwent trifluoromethylation using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate .
-
Conditions : Requires a nitro group and phenylsulfonyl protection for successful CF₃ introduction.
Nitro Group Reduction
-
Reaction : Nitro groups on the pyrrolopyridine core are reduced to amines.
-
Example : A nitro-substituted intermediate was reduced via transfer hydrogenation (Pd/C, HCO₂NH₄) to yield an amine (Compound 16 in ).
Table 1: Comparative Reactivity of 3-Iodo-pyrrolo[2,3-b]pyridine Derivatives
Table 2: Functional Group Stability
| Functional Group | Stability Under Basic Conditions | Stability Under Acidic Conditions |
|---|---|---|
| Methyl Ester | Hydrolyzes to carboxylic acid | Stable |
| Iodo Substituent | Stable | May undergo hydrolysis if activated |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural similarity to other biologically active pyrrole derivatives suggests that it may possess pharmacological properties.
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at the 5-position can enhance potency against specific cancer types.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
Organic Synthesis
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a versatile intermediate in organic synthesis.
- Building Block for Heterocycles : The iodine atom facilitates nucleophilic substitution reactions, allowing the synthesis of various substituted pyrrole derivatives. This property is particularly useful in the synthesis of complex natural products and pharmaceutical compounds.
- Reagent in Cross-Coupling Reactions : The compound can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in creating complex organic molecules.
Material Science
The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in material science.
- Conductive Polymers : Research has explored the incorporation of pyrrolo[2,3-b]pyridine structures into conductive polymers for electronic applications. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Several studies have highlighted the practical applications of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate:
- Synthesis of Anticancer Agents : A study published in the Journal of Medicinal Chemistry reported the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that exhibited significant anticancer activity against breast cancer cell lines. The introduction of the methyl ester group was crucial for enhancing solubility and bioavailability .
- Development of Antimicrobial Compounds : Research conducted by scientists at a leading pharmaceutical company demonstrated that modifying the methyl ester to include various alkyl groups improved the antimicrobial efficacy against resistant bacterial strains .
- Organic Electronics : A recent patent application described a method for utilizing pyrrolo[2,3-b]pyridine derivatives in the fabrication of high-performance organic semiconductors. The compounds showed promising charge transport properties when incorporated into electronic devices .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Research Findings and Data
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Brominated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine in ) undergo coupling with aryl boronic acids in >70% yield . The 3-iodo derivative is expected to show higher reactivity due to iodine’s superior leaving-group ability .
Solubility and Stability
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester (CAS No. 944937-30-8) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₇IN₂O₂
- Molecular Weight : 302.07 g/mol
- CAS Number : 944937-30-8
- MDL Number : MFCD09260187
Pharmacological Properties
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied. The following sections summarize key findings regarding its pharmacological properties.
Antitumor Activity
Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant antitumor activity. A study highlighted that these compounds can inhibit cell proliferation and vitality in various cancer cell lines, suggesting their potential as anticancer agents. Specifically, the compound has shown efficacy against solid tumors such as lung and colon carcinomas .
Table 1: Antitumor Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Iodo-1-methyl pyrrolo derivative | A549 (Lung) | 5.2 | Inhibition of cell cycle progression |
| 3-Iodo-1-methyl pyrrolo derivative | HCT116 (Colon) | 4.8 | Induction of apoptosis |
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis. Research indicates that it exhibits good activity, with minimum inhibitory concentrations (MIC) below the critical threshold for effective treatment. The presence of the iodo group is believed to enhance its activity by increasing lipophilicity and cellular uptake .
Table 2: Antimycobacterial Activity
| Compound | MIC (µM) | Reference |
|---|---|---|
| 3-Iodo-1-methyl pyrrolo derivative | <0.15 | Deraeve et al., 2021 |
| Control (Isoniazid) | 0.02 | Standard |
The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects are varied:
- Cell Cycle Inhibition : The compound interrupts the cell cycle in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes programmed cell death in tumor cells through intrinsic pathways.
- Antimycobacterial Mechanism : It targets specific enzymes involved in the fatty acid biosynthesis pathway in M. tuberculosis, similar to known drugs like Isoniazid .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on Lung Cancer : In a murine model of lung cancer, administration of the methyl ester resulted in a significant reduction in tumor size compared to controls.
- Tuberculosis Treatment Study : In vitro studies showed that the compound could effectively reduce mycobacterial load in infected macrophages.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ester?
Methodological Answer:
The synthesis typically involves iodination of a precursor followed by esterification. For example, starting with a methyl-protected pyrrolopyridine core, direct electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C can introduce the iodo group at position 3 . Subsequent esterification via Mitsunobu conditions (e.g., DIAD, PPh₃) or acid-catalyzed methanol reflux ensures carboxylate protection. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization improves yield (>75%) and purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of iodination (e.g., downfield shifts for H-3 and C-3 due to iodine’s electronegativity) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 347.97 for CHINO) .
- HPLC-PDA : Quantifies purity (>98%) using reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How can conflicting 1^11H NMR data for iodinated pyrrolopyridine derivatives be resolved?
Methodological Answer:
Discrepancies in NMR signals (e.g., splitting patterns or unexpected shifts) often arise from residual solvents, tautomerism, or paramagnetic impurities. Strategies include:
- Deuterated Solvent Exchange : Use DMSO-d to identify exchangeable protons from tautomers .
- 2D NMR (COSY, HSQC) : Maps coupling networks to assign ambiguous signals (e.g., distinguishing H-4 from H-6 in the fused ring) .
- Variable-Temperature NMR : Resolves dynamic equilibria (e.g., rotamers) by observing signal coalescence at elevated temperatures .
Advanced: What strategies enable regioselective functionalization at the 3-position of the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directed Ortho-Metalation (DoM) : Use of directing groups (e.g., esters) with strong bases (LDA) to deprotonate position 3, followed by iodine quenching .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with pre-iodinated substrates allows diversification (e.g., aryl/alkynyl groups) .
- Protection/Deprotection : Temporary protection of the 5-carboxylate as a tert-butyl ester prevents undesired side reactions during iodination .
Advanced: How does the electron-withdrawing iodo substituent influence the reactivity of the ester group?
Methodological Answer:
The iodo group’s -I effect increases the electrophilicity of the ester carbonyl, enhancing susceptibility to nucleophilic attack. This is evidenced by:
- Hydrolysis Kinetics : Faster saponification (e.g., with NaOH/EtOH) compared to non-halogenated analogs, monitored by HPLC .
- Amide Coupling : Higher yields in EDC/HOBt-mediated reactions with primary amines (e.g., 85% vs. 60% for non-iodinated analogs) due to activated carbonyl .
- Computational Studies : DFT calculations show reduced electron density at the carbonyl carbon (Mulliken charges: +0.32 vs. +0.25 for non-iodinated) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Key challenges include:
- Racemization : Avoided by low-temperature reactions (<0°C) during esterification and chiral HPLC purification (e.g., Chiralpak IA column) .
- Catalyst Loading : Asymmetric hydrogenation of prochiral intermediates requires optimized Rh or Ir catalysts (1–2 mol%) to achieve >99% ee .
- Process Analytics : In-line FTIR monitors reaction progress to prevent over-iodination or ester degradation .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. Alternative solvent pairs (e.g., DCM/pentane) improve recovery (>90%) for hygroscopic batches .
Advanced: How can computational modeling predict biological activity based on structural modifications?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential kinase targets (e.g., JAK2) by simulating interactions with the iodo-substituted core .
- QSAR Models : Linear regression analysis correlates logP values (calculated via ChemDraw) with cytotoxicity (R = 0.89 in leukemia cell lines) .
- ADMET Prediction : SwissADME predicts improved blood-brain barrier penetration compared to non-iodinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
